molecular formula C13H16O B14319115 2,3-Dimethyl-1-phenylpent-4-en-1-one CAS No. 105824-14-4

2,3-Dimethyl-1-phenylpent-4-en-1-one

Cat. No.: B14319115
CAS No.: 105824-14-4
M. Wt: 188.26 g/mol
InChI Key: DRIDBBIKGIUOBB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C₁₃H₁₆O It is characterized by a phenyl group attached to a pentenone structure, with two methyl groups at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-phenylpent-4-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the aldol condensation reaction between acetophenone and isobutyraldehyde, followed by dehydration to form the desired enone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the enone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1-phenylpent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2,3-Dimethyl-1-phenylpent-4-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-phenylpent-4-en-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

2,3-Dimethyl-1-phenylpent-4-en-1-one can be compared with other similar compounds such as:

    1-Phenyl-1-penten-3-one: Similar structure but with different substitution patterns.

    2,3-Dimethyl-1-phenylbut-3-en-1-one: A shorter carbon chain but similar functional groups.

    4-Phenyl-3-buten-2-one: Different positioning of the phenyl group and double bond.

Uniqueness: The unique combination of the phenyl group and the enone structure, along with the specific positioning of the methyl groups, gives this compound distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis and research.

Properties

CAS No.

105824-14-4

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,3-dimethyl-1-phenylpent-4-en-1-one

InChI

InChI=1S/C13H16O/c1-4-10(2)11(3)13(14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3

InChI Key

DRIDBBIKGIUOBB-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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